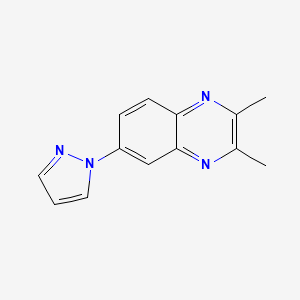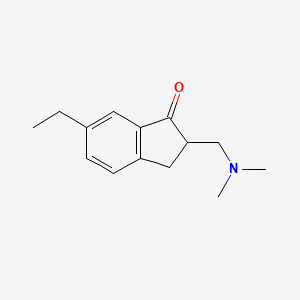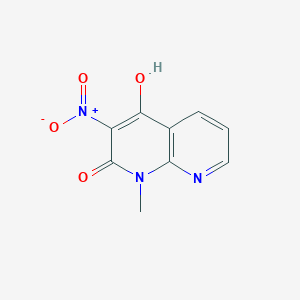
2-Phenyl-4H-1-benzopyran-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenyl-4H-chromen-4-ol is a chemical compound belonging to the chromene family. Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This compound, in particular, has garnered attention due to its unique structural features and promising pharmacological properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-4H-chromen-4-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of a base-catalyzed cyclization of 2-hydroxyacetophenone with benzaldehyde. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like ethanol .
Industrial Production Methods: Industrial production methods for 2-Phenyl-4H-chromen-4-ol often involve optimizing the reaction conditions to achieve higher yields and purity. This may include the use of advanced catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions: 2-Phenyl-4H-chromen-4-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the chromene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens, alkyl halides, and nitrating agents are used under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield chromone derivatives, while reduction can produce dihydrochromenes .
Aplicaciones Científicas De Investigación
2-Phenyl-4H-chromen-4-ol has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds.
Biology: It is studied for its potential antioxidant and anti-inflammatory properties.
Industry: It is used in the development of new materials and as a building block for complex organic molecules.
Mecanismo De Acción
The mechanism of action of 2-Phenyl-4H-chromen-4-ol involves its interaction with various molecular targets and pathways:
Comparación Con Compuestos Similares
2-Phenyl-4H-chromen-4-ol can be compared with other similar compounds such as:
2-Phenyl-4H-chromen-4-one: This compound differs by having a carbonyl group instead of a hydroxyl group, which affects its reactivity and biological activity.
3-Hydroxyflavone: Similar in structure but with a hydroxyl group at the third position, influencing its photoreactivity and therapeutic potential.
Uniqueness: The presence of the hydroxyl group at the fourth position in 2-Phenyl-4H-chromen-4-ol imparts unique chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Número CAS |
1481-98-7 |
|---|---|
Fórmula molecular |
C15H12O2 |
Peso molecular |
224.25 g/mol |
Nombre IUPAC |
2-phenyl-4H-chromen-4-ol |
InChI |
InChI=1S/C15H12O2/c16-13-10-15(11-6-2-1-3-7-11)17-14-9-5-4-8-12(13)14/h1-10,13,16H |
Clave InChI |
AMMRESKRPJEGPF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC(C3=CC=CC=C3O2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![5,7-Dichloro-2-methylbenzo[d]thiazole](/img/structure/B11885349.png)
![3-Methyl-1-[2-(methylamino)ethyl]-1,2-dihydroquinoxalin-2-one](/img/structure/B11885354.png)

